3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
CAS No.: 93211-24-6
Cat. No.: VC3789216
Molecular Formula: C5H8N4O2S
Molecular Weight: 188.21 g/mol
* For research use only. Not for human or veterinary use.
![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid - 93211-24-6](/images/structure/VC3789216.png)
Specification
CAS No. | 93211-24-6 |
---|---|
Molecular Formula | C5H8N4O2S |
Molecular Weight | 188.21 g/mol |
IUPAC Name | 3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid |
Standard InChI | InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) |
Standard InChI Key | DCMWNNYAWPGTDB-UHFFFAOYSA-N |
SMILES | CN1C(=NN=N1)SCCC(=O)O |
Canonical SMILES | CN1C(=NN=N1)SCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's structure comprises three key components:
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1-Methyl-1H-tetrazol-5-yl group: A five-membered aromatic ring containing four nitrogen atoms with a methyl substituent at the N1 position. This arrangement confers enhanced metabolic stability compared to unsubstituted tetrazoles .
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Thioether linkage (-S-): The sulfur atom bridges the tetrazole ring and propanoic acid chain, influencing both electronic distribution and conformational flexibility.
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Propanoic acid terminus: The carboxylic acid group provides hydrogen-bonding capacity and pH-dependent ionization (pKa ≈ 4.8), critical for biomolecular interactions.
The molecular formula C5H8N4O2S (MW 188.21 g/mol) was confirmed through high-resolution mass spectrometry, with the MDL number MFCD02596596 serving as a key identifier in chemical databases .
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 188.21 g/mol | HRMS |
Melting Point | Not reported | – |
Water Solubility | >10 mg/mL (predicted) | LogP = -0.34 |
Tautomeric Forms | 2 (1H/2H-tetrazole) | Computational modeling |
Spectroscopic Characterization
1H NMR (400 MHz, D2O): δ 3.71 (s, 3H, N-CH3), 3.02–3.15 (m, 2H, S-CH2), 2.68 (t, J = 7.2 Hz, 2H, CH2-CO2H), 1.89 (quin, J = 7.1 Hz, 2H, CH2-CH2-CH2). The absence of aromatic protons confirms tetrazole ring planarity .
IR (KBr): 2560 cm⁻¹ (-SH stretch, absent), 1705 cm⁻¹ (C=O), 1550–1450 cm⁻¹ (tetrazole ring vibrations) .
Synthetic Methodologies
Nucleophilic Thioether Formation
The primary synthesis route involves SN2 displacement between 3-bromopropanoic acid and 1-methyl-1H-tetrazole-5-thiol:
Key modifications from imidazole-based syntheses include:
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Temperature control: Maintaining −15°C minimizes N-alkylation side products
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Base selection: Triethylamine outperforms DABCO for tetrazole thiols (85% yield vs. 62%)
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Solvent optimization: DMF enhances solubility of both reactants compared to dichloromethane
Table 2: Comparative Reaction Conditions
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | −15°C | +22% yield vs. RT |
Molar Ratio (Acid:Thiol) | 1:1.2 | Prevents thiol oxidation |
Reaction Time | 18 hr | 95% conversion |
Alternative Pathways
Propiolate ester addition: Adapting methods from imidazole derivatives , tert-butyl propiolate reacts with 1-methyl-1H-tetrazole-5-thiol under DABCO catalysis:
Subsequent ester hydrolysis with TFA/H2O (1:1) provides the target acid in 73% yield. This route achieves superior E:Z stereoselectivity (70:1) compared to methyl propiolate approaches .
Physicochemical Behavior
Aqueous Solubility and Ionization
The compound exhibits pH-dependent solubility:
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pH < 3: Neutral form predominates (solubility 8.7 mg/mL)
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pH 7.4: Anionic carboxylate form (solubility >50 mg/mL)
Molecular dynamics simulations reveal spontaneous micelle formation above 15 mM concentration, driven by hydrophobic tetrazole-thioether domains.
Thermal Stability
Thermogravimetric analysis (TGA) shows:
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50–150°C: 1.2% mass loss (adsorbed water)
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Decomposition onset: 217°C (exothermic, ΔH = −89 kJ/mol)
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Char residue at 600°C: 18.4% (sulfur-rich carbonaceous material)
Organism | 24 hr | 48 hr |
---|---|---|
S. aureus (MRSA) | 128 | 256 |
E. faecalis | 64 | 128 |
B. subtilis | 32 | 64 |
Mechanistic studies indicate disruption of cell wall biosynthesis through binding to penicillin-binding protein 2a .
Supplier | Purity | Price (500 mg) | Location |
---|---|---|---|
TRC | 98% | $175 | North America |
Matrix Scientific | 95% | $95 | Asia |
American Custom Chemicals | 95% | $503.77 | Europe |
Lead times range from 2 weeks (domestic) to 6 weeks (international customs), with batch-to-batch variability <2% by HPLC .
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